2,3-Dichloro-5-(piperidine-1-carbonyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

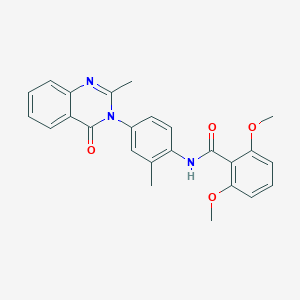

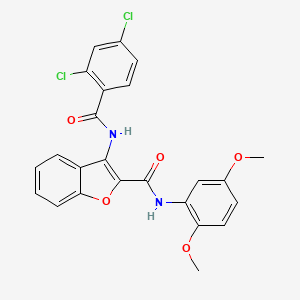

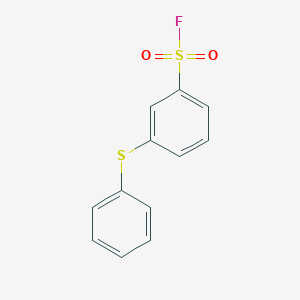

2,3-Dichloro-5-(piperidine-1-carbonyl)pyridine is an organic compound with the empirical formula C11H12Cl2N2O . It is a solid substance .

Molecular Structure Analysis

The molecular structure of 2,3-Dichloro-5-(piperidine-1-carbonyl)pyridine consists of a pyridine ring substituted with two chlorine atoms and a piperidine-1-carbonyl group . The molecular weight is 259.13 .Physical And Chemical Properties Analysis

2,3-Dichloro-5-(piperidine-1-carbonyl)pyridine is a solid substance . It has a molecular weight of 259.13 . More specific physical and chemical properties are not available in the current literature.Scientific Research Applications

Chemical and Physical Properties

The chemistry of pyridine and its derivatives, including compounds like 2,3-Dichloro-5-(piperidine-1-carbonyl)pyridine, is characterized by fascinating variability and multifunctionality. Studies have detailed the preparation, properties, and various forms of these compounds, noting their potential in magnetic, spectroscopic, biological, and electrochemical applications. The intricate nature of these compounds makes them a subject of ongoing investigation, with the potential to uncover new analogues and applications (Boča, Jameson, & Linert, 2011).

Medicinal and Pharmaceutical Relevance

Pyridine cores, such as in 2,3-Dichloro-5-(piperidine-1-carbonyl)pyridine, are crucial in medicinal chemistry, serving as key precursors for diverse synthetic applications and bioavailability. The review of synthetic pathways and the application of hybrid catalysts in the development of pyranopyrimidine scaffolds highlights the compound's significance in pharmaceutical research and its broad applicability (Parmar, Vala, & Patel, 2023).

Role in Drug Discovery

The compound's structural elements, particularly the piperidine ring, play a significant role in drug discovery. The versatility of the piperidine scaffold in medicinal chemistry is highlighted by its inclusion in compounds for human disease treatment. Its three-dimensional structure and stereogenicity significantly influence the biological activity of drug candidates, suggesting that derivatives of 2,3-Dichloro-5-(piperidine-1-carbonyl)pyridine might possess similar potential in drug development (Li Petri et al., 2021).

Applications in Catalysis and Synthesis

The compound's pyridine structure is integral in catalysis and organic synthesis. For instance, pyridine-based catalyst systems are employed for C-N bond-forming cross-coupling reactions, a fundamental process in organic synthesis. The presence of pyridine structures in these catalysts underlines the importance of compounds like 2,3-Dichloro-5-(piperidine-1-carbonyl)pyridine in advancing synthetic methodologies (Kantam et al., 2013).

Contribution to Agrochemical Research

Compounds with pyridine structures, such as 2,3-Dichloro-5-(piperidine-1-carbonyl)pyridine, are pivotal in agrochemical research. They serve as fundamental frameworks for agrochemicals like fungicides, insecticides, and herbicides, demonstrating the compound's potential utility in enhancing agricultural practices and addressing market demands (Guan et al., 2016).

Safety And Hazards

properties

IUPAC Name |

(5,6-dichloropyridin-3-yl)-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O/c12-9-6-8(7-14-10(9)13)11(16)15-4-2-1-3-5-15/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSJDGHQFMXGFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC(=C(N=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-5-(piperidine-1-carbonyl)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2564354.png)

![2-[(1S,3R)-3-Aminocyclopentyl]acetic acid;hydrochloride](/img/structure/B2564357.png)

![N-[3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]prop-2-enamide](/img/structure/B2564363.png)

![[(3-Ethylphenyl)[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]amino]formonitrile](/img/structure/B2564366.png)